

In-Depth Technical Guide to (+)-Cavicularin: A Unique Macrocyclic Bis(bibenzyl)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Cavicularin

Cat. No.: B12777235

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Cavicularin, a naturally occurring phenolic secondary metabolite, presents a unique and compelling subject for chemical and pharmacological research. Isolated from the liverwort *Cavicularia densa*, this macrocyclic bis(bibenzyl) is distinguished by its possession of both planar and axial chirality, a rarity in natural products. Its highly strained molecular architecture, featuring a distorted aromatic ring, has made it a challenging and attractive target for total synthesis. This technical guide provides a comprehensive overview of **(+)-Cavicularin**, detailing its chemical identity, physicochemical properties, and key synthetic strategies. While specific biological activities and associated signaling pathways for **(+)-Cavicularin** are still under investigation, this guide also explores the known biological landscape of the broader class of bis(bibenzyl) compounds, offering potential avenues for future research and drug development.

Chemical Identification and Properties

(+)-Cavicularin is a structurally complex macrocycle with the following identifiers:

Identifier	Value
IUPAC Name	(14aR,16aS)-9,10,18,19-Tetrahydro-5,8:15,17-diethenobenzo[g]naphth[1,8-bc]oxacyclotetradecin-3,12,21-triol[1]
CAS Number	178734-41-3[1][2]
Molecular Formula	C ₂₈ H ₂₂ O ₄
Molar Mass	422.48 g/mol

Table 1: Physicochemical Properties of **(+)-Cavicularin**

Property	Value	Reference
Appearance	Colorless solid	General observation
Chirality	Planar and Axial Chirality	[1]
Specific Rotation	[α]D +168.2°	[1][3]
Key Structural Feature	Strained macrocycle with a para-substituted phenol ring bent approximately 15-17° out of planarity, adopting a boat-like geometry.[1][3]	[1][3]

Spectroscopic Data: The spectral data for synthetic cavicularin, including ¹H and ¹³C NMR, have been reported to be identical to that of the natural product.[4]

Synthesis and Experimental Protocols

The unique and strained structure of **(+)-Cavicularin** has made its total synthesis a significant challenge, attracting the attention of several research groups. Key strategies have focused on the construction of the macrocyclic framework and the control of its unique chirality.

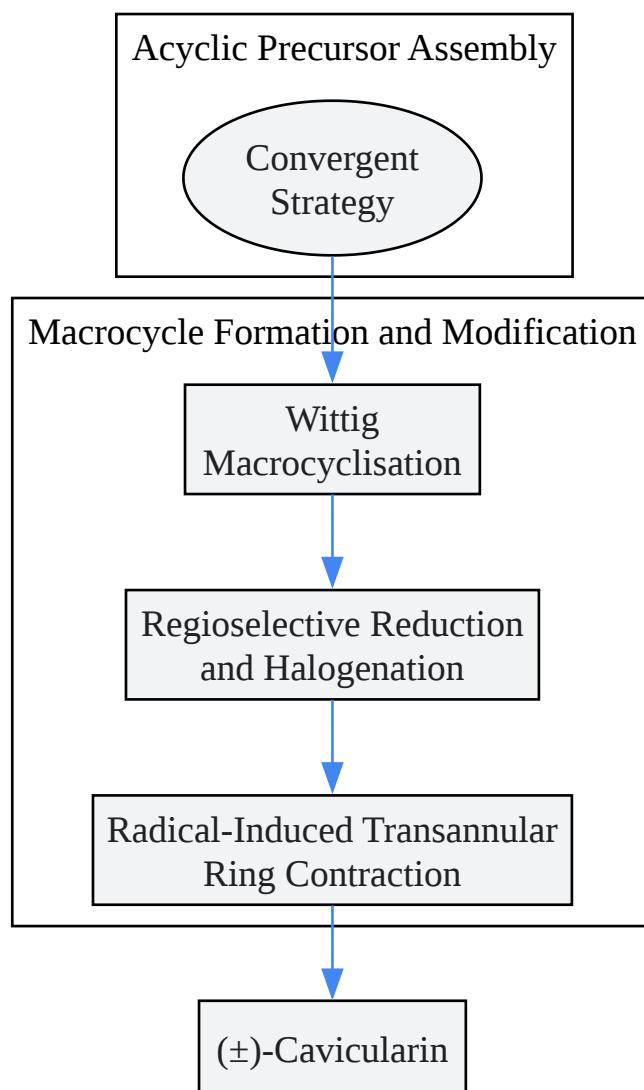
Beaudry Group Synthesis: Enantioselective Pyrone Diels-Alder Reaction

A notable approach by the Beaudry group features an enantioselective and regioselective intramolecular pyrone Diels-Alder reaction to construct the cyclophane architecture.[5]

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(+)-Cavicularin** by the Beaudry group.


Key Experimental Steps:

- **Suzuki Coupling:** The synthesis commences with a regioselective one-pot, three-component Suzuki reaction of a non-symmetric dibromoarene to assemble a highly substituted terphenyl intermediate.[5]
- **Diels-Alder Reaction:** The key step involves an intramolecular Diels-Alder reaction of a vinyl sulfone, which acts as an alkyne equivalent dienophile. This reaction's regiochemistry is controlled by the substitution pattern of the vinyl sulfone.[4] The use of a cinchona-based catalyst induces enantioselectivity in the cycloaddition.[5]
- **Final Steps:** Subsequent elimination of phenylsulfinic acid and carbon dioxide from the Diels-Alder adduct yields the strained aromatic ring of the natural product.[5]

Harrowven Group Synthesis: Radical-Induced Transannular Ring Contraction

The Harrowven group developed a distinct strategy centered on a radical-induced transannular ring contraction to forge the strained macrocyclic core of cavicularin.[6]

Logical Relationship of the Harrowven Synthesis:

[Click to download full resolution via product page](#)

Caption: Key stages in the Harrowven synthesis of (±)-Cavicularin.

Key Experimental Steps:

- Convergent Assembly: The synthesis begins with a convergent approach to assemble the acyclic precursors.^[7]
- Macrocyclization: A Wittig macrocyclization is employed to form the large ring structure.^[7]
- Transannular Ring Contraction: The defining step is a radical-induced transannular ring contraction, which generates the strained 14-membered macrocyclic core of cavicularin.^[8]

This involves the addition of an aryl radical intermediate to a proximal arene.[6]

Biological Activity and Signaling Pathways

While specific pharmacological studies on **(+)-Cavicularin** are limited, the broader class of bis(bibenzyl) compounds, isolated from various liverworts, has been shown to possess a range of biological activities.

Table 2: Reported Biological Activities of Bis(bibenzyl)s

Activity	Description	Reference
Cytotoxicity	Many bis(bibenzyl)s have demonstrated cytotoxic activity against various cancer cell lines.	[9]
Antimicrobial	Antibacterial and antifungal properties have been reported for this class of compounds.	[9]
Neuroprotection	Some bibenzyl derivatives have shown potential as neuroprotective agents.	[10]

Signaling Pathways of Bis(bibenzyl) Biosynthesis:

The biosynthesis of bibenzyls, the precursors to bis(bibenzyl)s like cavicularin, involves the phenylpropanoid pathway. Key enzymes in this pathway include bibenzyl synthase.[10][11] The formation of the complex dimeric structures of bis(bibenzyl)s is a result of subsequent enzymatic steps.

[Click to download full resolution via product page](#)

Caption: Simplified biosynthetic pathway leading to bis(bibenzyl)s.

Future Directions for Pharmacological Research:

The unique structure of **(+)-Cavicularin**, particularly its strained conformation, makes it a prime candidate for investigation into novel mechanisms of action. Future research should focus on:

- Cytotoxicity Screening: Evaluating the cytotoxic effects of **(+)-Cavicularin** against a panel of human cancer cell lines to identify potential anticancer properties.
- Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by **(+)-Cavicularin**. Given the phenolic nature of the molecule, investigations into its effects on pathways involving oxidative stress, inflammation, and apoptosis would be warranted.
- Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of **(+)-Cavicularin** to understand the structural features crucial for any observed biological activity.

Conclusion

(+)-Cavicularin stands as a fascinating natural product, both from a chemical and a potential pharmacological perspective. The successful total syntheses have not only demonstrated the ingenuity of modern organic chemistry but have also made this rare molecule more accessible for further study. While its biological profile is yet to be fully elucidated, the known activities of related bis(bibenzyl)s suggest that **(+)-Cavicularin** holds significant promise as a lead compound for the development of new therapeutic agents. This technical guide serves as a foundational resource for researchers poised to explore the untapped potential of this remarkable molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cavicularin - Wikipedia [en.wikipedia.org]
- 2. CAVICULARIN [drugfuture.com]
- 3. Cavicularin [chemeurope.com]
- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 5. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 6. Total synthesis of cavicularin and riccardin C: Addressing the synthesis of an arene that adopts a boat configuration - Lookchem [lookchem.com]
- 7. Total synthesis of cavicularin and riccardin C: addressing the synthesis of an arene that adopts a boat configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The total synthesis of cavicularin & riccardin C - ePrints Soton [eprints.soton.ac.uk]
- 9. Bibenzyls and bisbibenzyls of bryophytic origin as promising source of novel therapeutics: pharmacology, synthesis and structure-activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural diversification of bioactive bibenzyls through modular co-culture leading to the discovery of a novel neuroprotective agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The inducible 9, 10-dihydrophenanthrene pathway: characterization and expression of bibenzyl synthase and S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to (+)-Cavicularin: A Unique Macroyclic Bis(bibenzyl)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12777235#cavicularin-iupac-name-and-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com